6-Amino-1,3-dimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione
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Overview
Description
6-Amino-1,3-dimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an amino group at position 6, two methyl groups at positions 1 and 3, and a 4-nitrobenzoyl group at position 5. It is of interest due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of 6-amino-1,3-dimethyluracil with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of a nano-silver catalyst to promote the reaction between 6-amino-1,3-dimethyluracil and 4-nitrobenzoyl chloride. This approach has been shown to yield high purity products with good to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents can contribute to the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydroxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 6-Amino-1,3-dimethyl-5-(4-aminobenzoyl)pyrimidine-2,4-dione.
Substitution: Various alkylated or acylated derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
6-Amino-1,3-dimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: Lacks the 4-nitrobenzoyl group, making it less reactive in certain chemical reactions.
5-Nitro-1,3-dimethyluracil: Contains a nitro group at position 5 but lacks the amino group at position 6.
6-Amino-1,3-dimethyl-5-(4-aminobenzoyl)pyrimidine-2,4-dione: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
6-Amino-1,3-dimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione is unique due to the presence of both an amino group and a 4-nitrobenzoyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
61317-81-5 |
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Molecular Formula |
C13H12N4O5 |
Molecular Weight |
304.26 g/mol |
IUPAC Name |
6-amino-1,3-dimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12N4O5/c1-15-11(14)9(12(19)16(2)13(15)20)10(18)7-3-5-8(6-4-7)17(21)22/h3-6H,14H2,1-2H3 |
InChI Key |
JGMZSBTYSRWELO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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